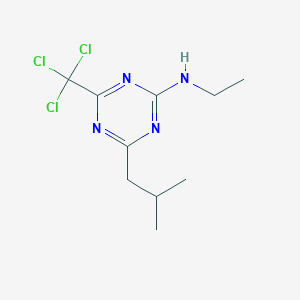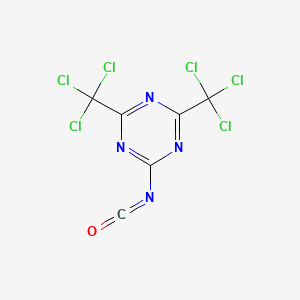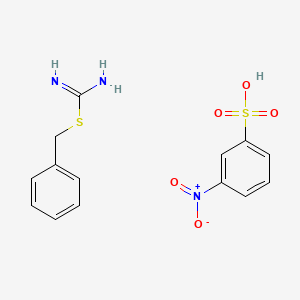
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid is a complex organic compound characterized by the presence of iodine atoms, an acetamido group, and a valeric acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid typically involves multiple steps, starting with the iodination of a phenol derivative. The key steps include:
Iodination: A phenol derivative is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Acetamidation: The iodinated phenol is then reacted with ethylamine and acetic anhydride to introduce the N-ethylacetamido group.
Esterification: The resulting compound undergoes esterification with valeric acid under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogen exchange using halide salts in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential as a radiolabeled compound in imaging techniques.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid involves its interaction with specific molecular targets. The iodine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, leading to alterations in their activity. The acetamido group may also play a role in modulating the compound’s biological activity by influencing its solubility and cellular uptake.
類似化合物との比較
Similar Compounds
- 2-(3-(N-Methylacetamido)-2,4,6-triiodophenoxy)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-diiodophenoxy)valeric acid
- 2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)butyric acid
Uniqueness
2-(3-(N-Ethylacetamido)-2,4,6-triiodophenoxy)valeric acid is unique due to the specific arrangement of iodine atoms and the valeric acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
24340-18-9 |
|---|---|
分子式 |
C15H18I3NO4 |
分子量 |
657.02 g/mol |
IUPAC名 |
2-[3-[acetyl(ethyl)amino]-2,4,6-triiodophenoxy]pentanoic acid |
InChI |
InChI=1S/C15H18I3NO4/c1-4-6-11(15(21)22)23-14-10(17)7-9(16)13(12(14)18)19(5-2)8(3)20/h7,11H,4-6H2,1-3H3,(H,21,22) |
InChIキー |
JKJWBBICHMIKPY-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)O)OC1=C(C=C(C(=C1I)N(CC)C(=O)C)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dispiro[2.1.2.1]octane](/img/structure/B14686361.png)

![10a,12a-Dimethyl-4a,4b,5,6,6a,7,8,9,10,10a,10b,11,12,12a-tetradecahydro-4h-naphtho[2,1-f]chromen-8-ol](/img/structure/B14686370.png)
![2-{[4-(Morpholin-2-yl)phenyl]methyl}cyclohexan-1-one](/img/structure/B14686372.png)








